Home > Products > Screening Compounds P59170 > N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide -

N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-5854976
CAS Number:
Molecular Formula: C14H13ClN2O3S
Molecular Weight: 324.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CI-921 is a synthetic compound classified as an acridinecarboxamide derivative. It acts as an analog of amsacrine, a known antileukemia drug, but with demonstrated improved activity against solid tumors in preclinical models []. While CI-921 showed promise in preclinical studies, it did not proceed to wider clinical use due to a lack of objective responses in a Phase I trial [].

Synthesis Analysis

The synthesis of CI-921 involves multiple steps, starting from 2-chloro-benzoic-carboxy-14C acid. The final step involves the incorporation of a carbon-14 isotope for radiolabeling purposes [].

Molecular Structure Analysis

CI-921 shares structural similarities with amsacrine, possessing a tricyclic acridine ring system. The key difference lies in the substitution at the 9-amino group. While amsacrine has a simple anilino group, CI-921 features a more complex substituent, a 2-methoxy-4-(methylsulfonylamino)phenyl group [].

Mechanism of Action

While the exact mechanism of action of CI-921 remains to be fully elucidated, it is believed to function similarly to amsacrine. This likely involves intercalation into DNA and inhibition of topoisomerase II, an enzyme essential for DNA replication and repair [].

Physical and Chemical Properties Analysis

CI-921 is typically found as a solid powder. It shows high plasma protein binding with a free drug fraction of 0.63% [].

Compound Description: Amsacrine is a clinical antileukemia drug. [] A study compared the pharmacokinetics of amsacrine and CI-921 (N-(2-methoxy-4-[(methylsulfonyl)amino]phenyl)amino)-N,5-dimethyl-4-acridinecarboxamide), an analog of amsacrine. []

CI-921 (9-([2-Methoxy-4-[(methylsulfonyl)amino]phenyl]amino)-N,5-dimethyl-4-acridinecarboxamide)

Compound Description: CI-921 is an analog of the antileukemia drug amsacrine with improved solid tumor activity in mice. [, ] It demonstrated superior activity against experimental tumor models in vivo and in vitro. []

Relevance: CI-921 is structurally related to N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide through the presence of the methylsulfonamide group and the aromatic ring system. [, ] While both compounds share the methylsulfonamide and a substituted phenyl ring, CI-921 incorporates an acridinecarboxamide moiety instead of the benzamide found in N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide.

N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)

Compound Description: NA is a histone deacetylase (HDAC) inhibitor with potent antitumor activities, exhibiting a 10.3-fold and 11.3-fold higher potency than suberoylanilide hydroxamic acid (SAHA) in inhibiting A2780 and HepG2 cell growth, respectively. []

Relevance: NA shares a similar benzamide core structure with N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide. [] The key difference lies in the substituent at the para position of the benzamide moiety. While N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide features a methylsulfonamide group, NA has a bis(2-chloroethyl)amino group at that position.

N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a potent HDAC3 inhibitor designed from the lead compound NA. [] FNA displayed a solid tumor cell inhibitory activity, showing an IC50 value of 1.30 μM against HepG2 cells, compared to 17.25 μM for SAHA. []

Relevance: FNA exhibits structural similarities to N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide, particularly the shared benzamide core. [] The primary structural difference lies in the substitutions on the benzamide ring. While N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has a chlorine atom at the ortho position and a methylsulfonamide group at the para position, FNA features a fluorine atom at the para position and a bis(2-chloroethyl)amino group at the para position.

4-Amino-N-[2 (diethylamino) ethyl] benzamide (Procainamide)

Compound Description: Procainamide, an antiarrhythmic medication, served as a precursor for the synthesis of an ion-associate complex with tetraphenylborate. []

Relevance: Although not directly mentioned in the context of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide, procainamide falls under the broader category of benzamide derivatives, sharing the core benzamide structure. [] It highlights the significance of the benzamide moiety in various pharmaceutical applications.

WAY-123,398

Compound Description: WAY-123,398 is a potent Class III antiarrhythmic agent that acts as a specific blocker of the delayed rectifier potassium current (IK). []

Relevance: WAY-123,398 belongs to a series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides. [] This structural similarity highlights the relevance of the 4-[(methylsulfonyl)amino]benzamide moiety in the context of Class III antiarrhythmic activity. Although the specific structure of WAY-123,398 is not provided, it likely shares the 4-[(methylsulfonyl)amino]benzamide core with N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide.

Properties

Product Name

N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide

IUPAC Name

N-(2-chlorophenyl)-4-(methanesulfonamido)benzamide

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

InChI

InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-11-8-6-10(7-9-11)14(18)16-13-5-3-2-4-12(13)15/h2-9,17H,1H3,(H,16,18)

InChI Key

PACXKLCSWBKADY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.